N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide
Description
N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a benzothiazole-derived compound featuring a 2,3-dihydrobenzothiazole core substituted with ethyl, methoxy, and methyl groups at positions 3, 4, and 7, respectively. The 3-methoxybenzamide moiety is attached via an imine linkage, forming a conjugated system. The compound’s structural complexity and electron-rich aromatic system make it a candidate for applications in materials science or medicinal chemistry, particularly in metal coordination or as a pharmacophore .
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-5-21-16-15(24-4)10-9-12(2)17(16)25-19(21)20-18(22)13-7-6-8-14(11-13)23-3/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMKOCBHNFLYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as acetonitrile or ether, and reagents like hydrazine hydrate and ethyl trifluoroacetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the specific application, but they often include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
Structural Analogues in the Benzothiazole Family
Key structural variations among benzothiazole derivatives include substituents on the heterocyclic core, the benzamide group, and the presence of halogens or additional methoxy groups. Below is a comparative analysis:
Table 1: Substituent and Molecular Property Comparison
*Calculated based on molecular formula (C₂₀H₂₁N₂O₃S); †Estimated via analogy to ; ‡Includes two methoxy oxygens and two amide oxygens.
Key Findings :
Lipophilicity : The target compound’s XLogP3 (~4.2) is comparable to its fluorinated analogue , but lower than the phenyl-substituted derivative , highlighting the role of aromatic substituents in enhancing hydrophobicity.
Hydrogen Bonding : The dimethoxy analogue has the highest hydrogen bond acceptor count (5), which may improve aqueous solubility compared to the target compound.
Insights :
- The target compound’s synthesis likely requires a hybrid approach: cyclocondensation to form the benzothiazole core (as in ), followed by amide coupling (as in ).
Crystallographic and Geometric Analysis
X-ray studies of the phenyl-substituted analogue reveal:
- Dihedral Angles : The benzamide and thiazole rings exhibit a dihedral angle of 12.5°, indicating moderate conjugation. Substituents like methoxy groups may enhance planarity, improving π-π stacking interactions.
- Hydrogen Bonding : The N—H···O and C—H···O interactions dominate crystal packing, as observed in . The target compound’s methoxy groups may facilitate similar interactions, influencing melting points and solubility.
Biological Activity
N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O4S |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cancer cells. It has been observed to inhibit key signaling pathways associated with cell survival and proliferation:
- Inhibition of PI3K/Akt Pathway : This pathway is crucial for cell growth and survival. The compound has been shown to decrease Akt phosphorylation, leading to reduced cell viability.
- Activation of Caspase Cascade : The compound promotes the activation of caspases, which are essential for executing apoptosis in cells.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity against certain bacterial strains. The exact mechanism remains under investigation, but it is hypothesized that it disrupts bacterial cell wall synthesis or function.
Case Studies
Several studies have documented the effects of this compound:
-
Study on Breast Cancer Cells :
- Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Results : The compound reduced cell viability by 70% at a concentration of 50 µM over 48 hours.
- : Demonstrated potential as a therapeutic agent in breast cancer treatment.
-
Antimicrobial Efficacy Study :
- Objective : Assess antimicrobial effects against Staphylococcus aureus.
- Results : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
- : Suggests potential use in treating infections caused by resistant strains.
Safety Profile
While the biological activities are promising, safety assessments are critical. Toxicological studies have indicated that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
